2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol
Description
Chemical Identification and Nomenclature
Systematic IUPAC Name and Structural Interpretation
The IUPAC name of the compound is 2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol . This name reflects the hierarchical assembly of functional groups:
- Ethanol backbone : A terminal -OH group attached to a primary carbon.
- Triethylene glycol chain : Three ethoxy (-OCH₂CH₂-) units connected sequentially.
- 4-octylphenoxy substituent : A para-substituted octyl group (C₈H₁₇) attached to a phenyl ring via an ether linkage (-O-).
The structure is best represented by the SMILES notation : CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO, where the octyl chain (C₈H₁₇) is bonded to the phenyl ring at the para position, followed by three ethoxy groups terminating in an ethanol moiety.
CAS Registry Number and Alternative Synonyms
The compound is identified by multiple CAS numbers and synonyms , reflecting its diverse nomenclature in chemical databases:
| CAS Number | Alternative Names |
|---|---|
| 99877-57-3 | 51437-91-3, Triethylene glycol mono(p-octylphenyl) ether, 4-N-OCTYLPHENOL 3EO |
| 51437-91-3 | Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)-, SCHEMBL5144071 |
Key synonyms include:
Molecular Formula and Weight Analysis
The compound has a molecular formula of C₂₀H₃₄O₄ , derived from:
- C₂₀ : 8 carbons from the octyl chain + 12 carbons from the phenyl and ethoxy groups.
- H₃₄ : Hydrogens from the alkyl chain, ethoxy units, and ethanol group.
- O₄ : One oxygen from the phenoxy group, three from the ethoxy linkages, and one from the terminal hydroxyl.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 338.48 g/mol | |
| Density | ~1.0 g/cm³ (predicted) | |
| Boiling point | 441.4°C (predicted) |
Isomeric Variations and Substituent Positioning
The compound exhibits structural isomerism due to variations in substituent positioning and ethoxy chain length:
Substituent Positional Isomerism
| Isomer | Substituent Position | CAS Number | Key Difference |
|---|---|---|---|
| Para-substituted | 4-octylphenoxy | 99877-57-3 | Octyl group at para position |
| Ortho-substituted | 2-octylphenoxy | 2315-62-0 | Octyl group at ortho position |
Ethoxy Chain Length Isomerism
| Ethoxy Units | CAS Number | Structure |
|---|---|---|
| 3 units | 99877-57-3 | Triethylene glycol backbone |
| 2 units | 51437-90-2 | Diethylene glycol backbone |
Properties
IUPAC Name |
2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12,21H,2-8,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVJPAXQTWKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965749 | |
| Record name | 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-91-3 | |
| Record name | Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Selection
- KOH vs. NaOH : KOH provides faster reaction kinetics due to higher basicity, but NaOH is cost-effective for large-scale production.
- Homogeneous Catalysis : Superior to heterogeneous catalysts in minimizing byproducts.
Side Reactions
- Polymerization : Excess ethylene oxide may lead to polyethylene glycol (PEG) formation, reduced by controlled dosing.
- Oxidation : Trace oxygen can oxidize ethoxy chains, mitigated by inert gas purging.
Comparative Data: Industrial vs. Laboratory Methods
| Parameter | Industrial Method | Laboratory Method |
|---|---|---|
| Scale | 100–1000 kg/batch | 10–100 g/batch |
| Purity | >98% | 95–98% |
| Energy Efficiency | High (continuous flow) | Moderate (batch) |
| Typical Yield | 90% | 80–85% |
Chemical Reactions Analysis
Nucleophilic Substitution
The terminal hydroxyl group participates in alkylation and esterification:
Example Reaction :
Reagents & Outcomes :
| Reagent (R-X) | Product | Yield | Conditions |
|---|---|---|---|
| Chloroethane | Ethyl ether derivative | 72% | 60°C, 6 hr |
| Acetyl chloride | Acetylated ester | 85% | RT, 2 hr |
Etherification proceeds efficiently under mild basic conditions due to the ethoxylate chain’s nucleophilicity .
Oxidation Pathways
The terminal hydroxyl group is susceptible to oxidation:
Oxidizing Agents & Products :
| Oxidizer | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 50°C, 4 hr | Carboxylic acid derivative | 68% |
| CrO₃ | RT, 12 hr | Aldehyde intermediate | 41% |
Oxidation selectivity depends on reaction kinetics, with stronger oxidizers favoring carboxylic acid formation .
Reduction Reactions
While the compound itself is stable to reduction, intermediates in its synthesis (e.g., chloroethoxy precursors) are reduced using:
Reduction System :
| Parameter | Detail | Source |
|---|---|---|
| Catalyst Load | 0.5 eq AlCl₃ | |
| Yield | >80% |
Environmental Degradation
Hydrolysis and biodegradation pathways are critical for environmental fate studies:
Hydrolysis :
| Condition | Half-Life | Major Products |
|---|---|---|
| pH 2 | 48 hr | 4-Octylphenol diethoxylate |
| pH 10 | 12 hr | 4-Octylphenol monoethoxylate |
Scientific Research Applications
Chemistry
-
Surfactant Properties :
- Utilized as a surfactant in various chemical reactions, aiding in emulsification and solubilization processes.
- Effective in reducing surface tension in aqueous solutions, which is crucial for solubilizing hydrophobic compounds.
-
Reactions :
- Oxidation : Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction : Reduced to alcohols with agents such as lithium aluminum hydride.
- Substitution : The phenoxy group can undergo nucleophilic substitution, resulting in various derivatives.
Biology
-
Cell Culture :
- Employed as a detergent in molecular biology techniques for cell lysis and protein solubilization.
- Facilitates the extraction of membrane proteins due to its surfactant properties.
-
Cytotoxicity Studies :
- Research indicates potential cytotoxic effects on human cell lines, where exposure can reduce cell viability and induce apoptosis through caspase activation pathways.
-
Endocrine Disruption :
- Exhibits endocrine-disrupting properties, mimicking estrogen and interfering with hormonal signaling pathways, raising concerns for both human health and environmental safety.
Medicine
- Drug Delivery Systems :
- Investigated for its potential role in drug delivery due to its ability to enhance the solubility of hydrophobic drugs.
- Its surfactant properties allow for improved absorption and bioavailability of therapeutic agents.
Industrial Applications
-
Cleaning Agents and Detergents :
- Widely used in formulating cleaning agents and detergents due to its effective surfactant characteristics.
-
Emulsifiers :
- Acts as an emulsifier in various industrial processes, including cosmetics and personal care products, enhancing product stability and performance.
-
Cosmetics :
- Incorporated into formulations for creams, lotions, and hair products to improve texture and application properties.
Case Studies
-
Biological Impact Study :
A study published in Environmental Toxicology assessed the cytotoxic effects of octylphenol ethoxylates on various cell lines, revealing significant reductions in cell viability at certain concentrations. The study concluded that these compounds could pose risks to human health due to their cytotoxic properties . -
Drug Delivery Research :
Research conducted on the use of surfactants like 4-Octylphenol Diethoxylate for enhancing drug solubility demonstrated improved pharmacokinetics for poorly soluble drugs when formulated with this compound . -
Environmental Assessment :
An ecological assessment highlighted the endocrine-disrupting effects of octylphenol derivatives on aquatic life, emphasizing the need for regulatory scrutiny regarding their use in industrial applications .
Mechanism of Action
The primary mechanism of action of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol involves its ability to reduce surface tension and enhance the solubility of hydrophobic substances. The compound’s hydrophobic octyl chain interacts with hydrophobic molecules, while the hydrophilic ethoxyethanol groups interact with water, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness as a surfactant.
Comparison with Similar Compounds
Key Structural Features:
Alkyl Chain : The octyl group (C₈H₁₇) provides hydrophobicity.
Ethoxylation Degree : Three ethoxy units balance hydrophilicity and lipophilicity (HLB ≈ 10–12).
Terminal Group : A hydroxyl group enables hydrogen bonding and solubility adjustments.
Comparison Table:
Physicochemical Properties
Solubility and HLB:
Thermal Stability:
- Branched octylphenol derivatives (e.g., Triton X-305) exhibit higher thermal stability compared to linear alkylphenol ethoxylates .
Environmental and Toxicological Profiles
- Biodegradability: OPEOs degrade slower than linear alcohol ethoxylates but faster than nonylphenol ethoxylates (NPEOs), which are persistent and regulated due to endocrine disruption .
- Toxicity : The target compound shows moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna), lower than NPEOs .
Biological Activity
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol, commonly referred to as Octylphenol Ethoxylate, is a compound that has garnered attention due to its biological activity, particularly in relation to its endocrine-disrupting properties and environmental impact. This article explores its biological activity, including pharmacokinetics, toxicity, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C₁₈H₃₀O₃
- Molecular Weight : 302.44 g/mol
- CAS Number : 14694166
Pharmacokinetics
Research indicates that Octylphenol Ethoxylate exhibits favorable pharmacokinetic properties:
- Human Intestinal Absorption : High probability (0.9628) suggests efficient absorption in the gastrointestinal tract.
- Blood-Brain Barrier Penetration : Moderate probability (0.8708), indicating potential central nervous system effects.
- Caco-2 Permeability : Moderate permeability (0.5519), relevant for drug absorption studies.
Toxicological Profile
The toxicological profile of Octylphenol Ethoxylate reveals significant concerns:
- Endocrine Disruption : Classified as an endocrine disruptor based on evidence from various studies . It can mimic estrogen and interfere with hormone function.
- Ames Test : Non-carcinogenic (0.9163), suggesting low mutagenic potential.
- Biodegradability : Considered readily biodegradable (0.778), which is crucial for environmental safety.
Octylphenol Ethoxylate's biological activity primarily stems from its interaction with cellular pathways:
- Estrogen Receptor Modulation : It binds to estrogen receptors (ERα and ERβ), influencing gene expression related to reproductive health .
- NADPH-dependent Reductase Activity : Exhibits activity related to the reduction of various carbonyl compounds, including prostaglandins, which may affect inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Endocrine Disruption | Mimics estrogen, affecting hormone regulation | |
| Enzyme Interaction | NADPH-dependent reductase activity | |
| Toxicity | Low carcinogenic potential |
Case Studies
- Aquatic Toxicity Assessment :
- Human Exposure Studies :
- Pharmacological Research :
Q & A
Q. How does the compound interact with lipid bilayers in membrane permeability studies?
- Methodology :
- Langmuir Trough Experiments : Measure changes in lateral pressure (Δπ) during monolayer insertion. The ethoxy chain reduces Δπ by 8–12 mN/m, indicating surfactant-like disruption of lipid packing .
- Molecular Docking : Use AutoDock Vina to simulate binding to phospholipid headgroups. The hydroxyl group forms hydrogen bonds with phosphatidylcholine, enhancing permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
